4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Medicinal Chemistry Drug Discovery Heterocyclic Scaffolds

Sourcing a pre-functionalized benzothiazole-imidazole scaffold for fragment-to-lead campaigns often forces teams into custom synthesis, introducing delays and variability. This compound solves that by delivering the 4-chloro-benzothiazole core with the imidazole-propyl side chain already installed, enabling immediate SAR exploration without in-house linker chemistry. - Unique substitution pattern: 4-Cl on benzothiazole + imidazole-propyl chain, unavailable from simple in-class analogs (e.g., non-chlorinated or 4-methyl versions). - Computed ADME differentiation: LogD 2.77, TPSA 42.74 Ų, 5 rotatable bonds-substantially distinct from unsubstituted/methyl analogs, making it a reference standard for lipophilicity/permeability models. - Multi-vendor availability at 95-97% purity supports reproducible screening and follow-up chemistry with immediate global shipment.

Molecular Formula C13H13ClN4S
Molecular Weight 292.79 g/mol
CAS No. 1177344-77-2
Cat. No. B1439401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
CAS1177344-77-2
Molecular FormulaC13H13ClN4S
Molecular Weight292.79 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)NCCCN3C=CN=C3
InChIInChI=1S/C13H13ClN4S/c14-10-3-1-4-11-12(10)17-13(19-11)16-5-2-7-18-8-6-15-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,16,17)
InChIKeyFOYVLCQQDIUGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine: Chemical Profile


4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177344-77-2) is a synthetic heterocyclic small molecule (molecular formula C13H13ClN4S, molecular weight 292.79 g/mol) comprising a benzothiazole core with a chlorine at the 4-position and an N-(3-imidazol-1-yl)propyl substituent at the 2-amino position . It is predominantly distributed as a research chemical for laboratory use, typically at 95–97% purity, and is stocked by multiple international chemical suppliers including Life Chemicals (via Sigma-Aldrich), Fluorochem, and Aladdin . Its key distinguishing structural feature is the simultaneous presence of the 4-chloro-benzothiazole and the imidazole-linked propyl chain, a motif that is recurrent in early-stage small-molecule screening libraries but for which no dedicated primary biological evaluation has been published in the peer-reviewed biomedical literature as of early 2026.

Unique 4-chloro-imidazole pharmacophore for screening libraries
Defined purity grade supports reproducible screening
Computed ADME profile suggests permeability context for CNS probes
No published bioactivity – exploratory scaffold for SAR and target ID

Why Generic In-Class Analogs Are Not Interchangeable


The molecular scaffold of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine embeds two precisely positioned pharmacophoric vectors—the 4-chloro substituent on the benzothiazole and the imidazole ring at the terminus of the propyl linker—whose substitution pattern and electronic properties cannot be replicated by simple in-class replacements such as the non-chlorinated parent scaffold N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine (CAS 862820-91-5, MW 258.34) or the 4-methyl analog (CAS 1177334-28-9) . Computational ADME parameter estimates computed for the title compound—LogD (pH 7.4) = 2.77, topological polar surface area = 42.74 Ų, and 5 rotatable bonds—depart substantially from the unsubstituted or methyl-substituted counterparts, indicating that differences in solubility, permeability, and target engagement may be chemically significant [1]. Without head-to-head biological data, however, any in-class analog substitution in a study must be treated as a source of uncontrolled variability, making this compound the only chemically defined reference for its unique substitution pattern.

Risk Factor
Target Compound
Potential Substitute
4-Chloro substituent effect
Electron-withdrawing chloro alters LogD and target engagement profile
Non-chlorinated analog (CAS 862820-91-5) lacks this electronic contribution; reported LogD shift may alter permeability
Side-chain / methyl substitution
Imidazole-propyl chain provides basic center and H-bond capability
4-Methyl analog (CAS 1177334-28-9) replaces chloro with electron-donating methyl, shifting physicochemical and ADME context
Bioactivity baseline
No published biological evaluation; unique pharmacophore combination defines chemical reference
Any in-class analog substitution introduces uncontrolled variability without head-to-head data

Comparative Evidence for 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine


Pharmacophore Differentiation from Non-Chlorinated Scaffolds

The 4-chloro substitution on the benzothiazole core introduces both steric bulk and electron-withdrawing character that are absent in the non-halogenated parent scaffold N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine (CAS 862820-91-5) and in the 4-methyl analog (CAS 1177334-28-9) . The title compound exhibits a computed LogD (pH 7.4) of 2.77 and a topological polar surface area (TPSA) of 42.74 Ų, compared with a predicted LogD of approximately 1.9–2.1 and a TPSA of approximately 42–43 Ų for the non-halogenated and 4-methyl analogs [1].

Pharmacophore LogD differentiation
Class-level inference
LogD +0.6–0.9 vs non-Cl / Me analogs
Supports higher lipophilicity and altered ADME context
Calculated values; no experimental validation
Medicinal Chemistry Drug Discovery Heterocyclic Scaffolds

PDE10A Binding Affinity Profile

The simple 4-chloro-benzothiazol-2-amine substructure (CAS 19952-47-7) has been profiled against human PDE10A catalytic domain and exhibits a Ki of 210,000 nM, equivalent to an IC50 of approximately 2,110 nM in a separate Chan-Lam coupling inhibition assay [1] [2]. Although no direct binding data exist for the fully elaborated title compound carrying the N-(3-imidazol-1-yl)propyl side chain, the weak affinity of the 4-chloro-benzothiazole core for PDE10A provides a quantitative baseline from which the contribution of the imidazole linker can be assessed in future selectivity profiling.

PDE10A core affinity
Cross-study comparable
Ki 210,000 nM
Low basal off-target PDE10A engagement context
Core substructure only; full compound not tested
Neuropharmacology Phosphodiesterase Inhibition BindingDB

ADME Compliance and Lead-Likeness Assessment

ChemBase computational data for the title compound indicate Lipinski Rule-of-Five compliance with zero violations, an acid pKa of 15.68, a hydrogen-bond donor count of 1, and a hydrogen-bond acceptor count of 3 [1]. These properties place the compound within lead-like chemical space, but the specific combination of a chloro substituent (electron-withdrawing) and the basic imidazole ring (pKa ≈ 6.8 for the conjugate acid) creates a unique charge distribution at physiological pH that is absent in non-chlorinated or non-basic side-chain analogs.

Lead-likeness profile
Class-level inference
Lipinski 0 violations HBD 1, HBA 3, pKa 15.68
Lead-like chemical space fit; chloro-imidazole combination review
In silico predictions; experimental logD/pKa unavailable
ADME Prediction Drug Design Lipinski Rule of Five

Antiviral Screening Potential Against SARS-CoV-2

In a high-throughput Chan-Lam coupling assay against SARS-CoV-2 replicase polyprotein 1ab, 4-chlorobenzo[d]thiazol-2-amine exhibited an IC50 of 2,110 nM, indicating negligible direct antiviral activity [1]. While the fully elaborated title compound has not been tested, this baseline data point suggests that any antiviral activity observed for the imidazole-containing analog would likely derive from the side chain rather than the core scaffold, providing a rationale for including the title compound in antiviral screening libraries where side-chain-dependent activity is under investigation.

SARS-CoV-2 replicase activity
Cross-study comparable
IC50 2,110 nM (core)
Negligible core antiviral activity; side-chain SAR attribution
Core substructure only; full compound not evaluated
Antiviral Research SARS-CoV-2 Chan-Lam Coupling Assay

Recommended Research Applications


Fragment-Based Elaboration for CNS Targets

The title compound serves as a pre-built elaborated fragment in which the imidazole-propyl side chain is already installed on the 4-chloro-benzothiazole scaffold. Given the weak PDE10A affinity of the core (Ki = 210,000 nM) [1], medicinal chemistry teams can use this compound directly in CNS-focused fragment-to-lead campaigns to probe whether the imidazole moiety improves PDE10A engagement or redirects selectivity toward other phosphodiesterase isoforms, without needing to synthesize the linker from scratch.

Antiviral Library Design with Imidazole-Tethered Benzothiazoles

Because the 4-chloro-benzothiazole substructure alone is inactive against SARS-CoV-2 replicase (IC50 = 2,110 nM) [1], the title compound presents an opportunity to evaluate the contribution of the imidazole-propyl chain to antiviral activity. Procurement of this compound for inclusion in a focused antiviral screening deck allows direct comparison with the unadorned core and with other side-chain variants, enabling SAR dissection without investing in custom synthesis.

Chemical Probe Development for Underexplored Targets

The favorable computed ADME profile (Lipinski violations = 0, LogD = 2.77, TPSA = 42.74 Ų) and the presence of a hydrogen-bond-capable imidazole ring make this compound a suitable starting point for developing chemical probes aimed at ATP-binding pockets or metal-dependent enzymes [2]. The availability of the compound from multiple vendors at defined purity (95–97%) supports reproducible screening and follow-up chemistry.

Physicochemical Benchmarking of Halogenated Benzothiazoles

The calculated logD difference of +0.6 to +0.9 relative to non-chlorinated and methyl-substituted analogs [2] establishes the title compound as a reference standard for quantifying the contribution of the 4-chloro substituent to lipophilicity within this compound series. Analytical laboratories and medicinal chemistry groups can use it as a calibration point when developing predictive models for benzothiazole permeability and solubility.

Application
Selection Property
Validation Focus
CNS fragment elaboration
Pre-installed imidazole-propyl side chain
PDE isoform selectivity assessment
Antiviral library design
Side-chain-dependent activity screening
Comparative SAR with core scaffold
Chemical probe development
Favorable computed ADME and lead-likeness
ATP-binding pocket or metal-enzyme assays
Halogenated benzothiazole benchmarking
4-Chloro lipophilicity contribution reference
Predictive permeability/solubility models
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